molecular formula C8H11BrN2O2S B1278156 N-(2-aminoethyl)-4-bromobenzenesulfonamide CAS No. 90002-56-5

N-(2-aminoethyl)-4-bromobenzenesulfonamide

Cat. No.: B1278156
CAS No.: 90002-56-5
M. Wt: 279.16 g/mol
InChI Key: VSTXANIIZJECGG-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-4-bromobenzenesulfonamide is a useful research compound. Its molecular formula is C8H11BrN2O2S and its molecular weight is 279.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Organic Chemistry

N-(2-aminoethyl)-4-bromobenzenesulfonamide is utilized in chemical synthesis and organic chemistry. For instance, it is involved in processes such as cross-metathesis and radical cyclization, contributing to the production of benzosultams, which are important in various chemical syntheses (Feuillastre, Pelotier, & Piva, 2013). Additionally, this compound derivatives have been synthesized and characterized for potential applications in fields like photodynamic therapy, demonstrating their versatility in chemical research (Pişkin, Canpolat, & Öztürk, 2020).

Pharmaceutical Research

In pharmaceutical research, derivatives of this compound have been explored for their potential medicinal applications. For instance, certain derivatives have been evaluated for anticholinesterase and antioxidant activities, highlighting their potential in drug development for treating diseases like Alzheimer's (Mphahlele, Gildenhuys, & Zamisa, 2021). Moreover, some compounds containing this chemical structure have been studied for their anticancer properties, further emphasizing the pharmaceutical relevance of this compound (Zhang, Shi-jie, Hu, & Wei-Xiao, 2010).

Catalysis and Chemical Reactions

This compound and its derivatives play a significant role in catalysis and chemical reactions. For example, they are involved in the efficient catalysis of reactions like the reduction of NAD+, demonstrating their importance in biochemical processes (Soldevila-Barreda et al., 2012). Their involvement in reactions like N-alkylation and Prilezhaev epoxidation also indicates their broad utility in organic chemistry and material science (Fischer, Millan, & Ritter, 2013).

Mechanism of Action

Target of Action

N-(2-aminoethyl)-4-bromobenzenesulfonamide primarily targets the Angiotensin-converting enzyme 2 (ACE2) . ACE2 plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance. It also has a significant role in the cardiovascular system and has been linked to Severe Acute Respiratory Syndrome (SARS) .

Mode of Action

The compound interacts with ACE2 by inhibiting its activity . Angiotensin II, a peptide hormone, constricts coronary blood vessels and is positively inotropic, which under normal circumstances, would increase vascular resistance and oxygen consumption . This action can eventually lead to myocyte hypertrophy and vascular smooth muscle cell proliferation . This compound may inhibit ACE2, preventing these actions from occurring .

Biochemical Pathways

The inhibition of ACE2 by this compound affects the renin-angiotensin system, a critical regulatory pathway in the cardiovascular system . By inhibiting ACE2, the compound prevents the conversion of angiotensin II to angiotensin-(1-7), a vasodilator. This results in decreased vasodilation and increased blood pressure .

Pharmacokinetics

Similar compounds have shown to be well-absorbed and distributed throughout the body . The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability are yet to be fully understood.

Result of Action

The inhibition of ACE2 by this compound leads to an increase in the levels of angiotensin II, resulting in vasoconstriction and increased blood pressure . This can have significant effects on the cardiovascular system, potentially leading to conditions such as hypertension .

Properties

IUPAC Name

N-(2-aminoethyl)-4-bromobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O2S/c9-7-1-3-8(4-2-7)14(12,13)11-6-5-10/h1-4,11H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSTXANIIZJECGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NCCN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60428428
Record name N-(2-Aminoethyl)-4-bromobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90002-56-5
Record name N-(2-Aminoethyl)-4-bromobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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